molecular formula C10H11BrN2O3 B1312515 5-Bromo-2-morpholinonitrobenzene

5-Bromo-2-morpholinonitrobenzene

Cat. No. B1312515
M. Wt: 287.11 g/mol
InChI Key: SLINWEITYAGYMQ-UHFFFAOYSA-N
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Patent
US08940724B2

Procedure details

To a solution of 4-bromo-1-fluoro-2-nitrobenzene (10.088 g, 45.9 mmol) in dimethyl sulfoxide (20.00 mL, 282 mmol) was added morpholine (6.00 mL, 68.8 mmol). A vigorous exotherm developed and the solution turned an intense orange-red. After 10 min LC-MS indicated no starting material remained and the desired product predominated. The reaction was poured into 200 mL satd aq. Sodium bicarbonate solution and the aq. Mixture was extracted with 200 mL Et2O. The ether extract was washed with 100 mL water followed by 100 mL brine then stirred over anhydrous magnesium sulfate, filtered and the filtrate concd under reduced pressure to afford an orange oil. Mass Spectrum (ESI) m/e=287.0 & 289.0 (M+1).
Quantity
10.088 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step One
Quantity
6 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:7]=[CH:6][C:5](F)=[C:4]([N+:9]([O-:11])=[O:10])[CH:3]=1.CS(C)=O.[NH:16]1[CH2:21][CH2:20][O:19][CH2:18][CH2:17]1>>[Br:1][C:2]1[CH:7]=[CH:6][C:5]([N:16]2[CH2:21][CH2:20][O:19][CH2:18][CH2:17]2)=[C:4]([N+:9]([O-:11])=[O:10])[CH:3]=1

Inputs

Step One
Name
Quantity
10.088 g
Type
reactant
Smiles
BrC1=CC(=C(C=C1)F)[N+](=O)[O-]
Name
Quantity
20 mL
Type
reactant
Smiles
CS(=O)C
Name
Quantity
6 mL
Type
reactant
Smiles
N1CCOCC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Details
Reaction Time
10 min
Name
Type
product
Smiles
BrC1=CC(=C(C=C1)N1CCOCC1)[N+](=O)[O-]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.